molecular formula C19H14ClN3OS B2753220 (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 477187-61-4

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No. B2753220
CAS RN: 477187-61-4
M. Wt: 367.85
InChI Key: XBKGUZHTHRNYOH-SDNWHVSQSA-N
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Description

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a small molecule that belongs to the class of acrylonitrile derivatives and has shown promising results in several studies.

Scientific Research Applications

Synthesis and Characterization

Research in the synthesis and characterization of similar compounds focuses on developing new chemical entities with potential applications. For example, studies on the synthesis of new pyrazole and pyrimidine derivatives explore innovative methods to create compounds that could have biomedical or material applications. Such research may involve the investigation of (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile analogs for their unique properties and potential uses (Hassan, Hafez, & Osman, 2014).

Corrosion Inhibition

Compounds with similar structures have been evaluated for their corrosion inhibition properties, indicating a potential application of (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile in protecting metals against corrosion. For instance, the use of organic compounds to inhibit corrosion in metal surfaces in acidic environments demonstrates the chemical's potential utility in industrial applications (Bentiss et al., 2009).

Antimicrobial and Cytotoxic Activity

Derivatives of acrylonitrile and thiazole have been studied for their antimicrobial and cytotoxic activities, suggesting that similar compounds, including (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, could have applications in developing new antimicrobial agents or cancer therapeutics. Research in this area explores the structure-activity relationships to optimize the biological activities of these compounds (Saczewski et al., 2004).

Material Science Applications

The investigation into the functional modification of polymers through the incorporation of amine compounds indicates a broader scope of applications for chemical structures similar to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile in material sciences. These modifications aim to enhance properties such as thermal stability and biological activity, potentially leading to medical or technological applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-24-18-8-7-15(20)9-16(18)22-11-14(10-21)19-23-17(12-25-19)13-5-3-2-4-6-13/h2-9,11-12,22H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKGUZHTHRNYOH-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

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